N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide
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Overview
Description
N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide is a compound that features a pyrazole ring attached to an adamantane structure via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 1H-pyrazole-3-methanol in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of N1-(1H-Pyrazol-3-ylmethyl)-1-adamantanamine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N1-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide
- N-(1H-Pyrazol-4-ylmethyl)-1-adamantanecarboxamide
- N-(1H-Pyrazol-5-ylmethyl)-1-adamantanecarboxamide .
Uniqueness
N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide is unique due to the specific positioning of the pyrazole ring and the adamantane structure, which imparts distinct physicochemical properties. This unique structure enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H21N3O/c19-14(16-9-13-1-2-17-18-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,16,19)(H,17,18) |
InChI Key |
WKUVIIRTDPOYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=NN4 |
Origin of Product |
United States |
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